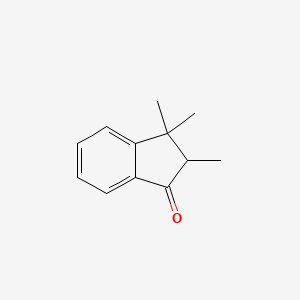![molecular formula C12H11N5O B1624297 Phenol, 4-[(1H-purin-6-ylamino)methyl]- CAS No. 80054-30-4](/img/structure/B1624297.png)
Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Vue d'ensemble
Description
Phenol, 4-[(1H-purin-6-ylamino)methyl]- (also known as 4-amino-6-methylpurine) is a chemical compound of the purine family. It is an important intermediate in the synthesis of many compounds used in scientific research and has numerous applications in the fields of biochemistry, physiology, and pharmacology. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for phenol, 4-[(1H-purin-6-ylamino)methyl]-.
Applications De Recherche Scientifique
Analytical Applications
- Colorimetric Method for Determination of Sugars : The phenol-sulfuric acid reaction, a method developed using phenol, is instrumental for determining submicro amounts of sugars and related substances. This method is sensitive, and the color it produces is stable, making it useful for analyzing the composition of polysaccharides and their derivatives (Dubois et al., 1956).
Synthetic Chemistry and Molecular Analysis
- Synthesis and Spectroscopic Studies : Phenolic compounds like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol have been synthesized and analyzed using FTIR, UV, NMR spectroscopy, and density functional theory (DFT). These studies provide insights into the molecular properties, electronic structures, and potential applications in non-linear optics (NLO) and other fields (Ulaş, 2021).
Materials Science
- Corrosion Inhibition : Phenolic compounds like 2-((thiazole-2-ylimino)methyl)phenol (THYMP) have been studied as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies align, showing these compounds' effectiveness in protecting against corrosion (Yılmaz et al., 2016).
Environmental and Biological Applications
- Biodegradation of Phenols : The kinetics of phenol biotransformation by microbes have been extensively studied, providing essential insights into treating phenolic pollutants in the environment. These studies help understand how phenol and its derivatives can be converted into non-toxic entities by specialized microbes (Kumaran & Paruchuri, 1997).
Propriétés
IUPAC Name |
4-[(7H-purin-6-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJIEMODDQCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433416 | |
| Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
CAS RN |
80054-30-4 | |
| Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



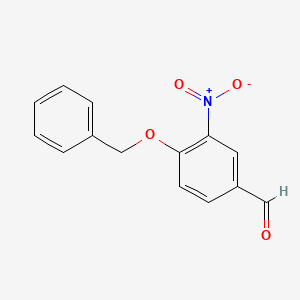
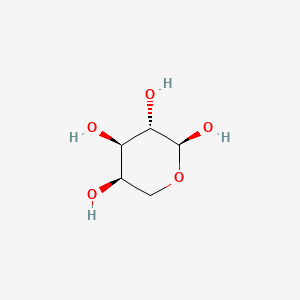
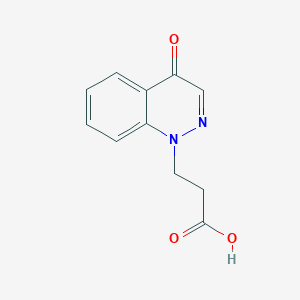
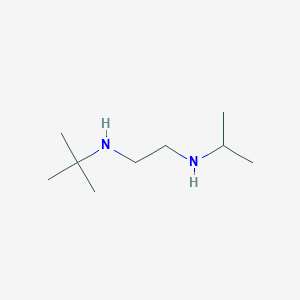
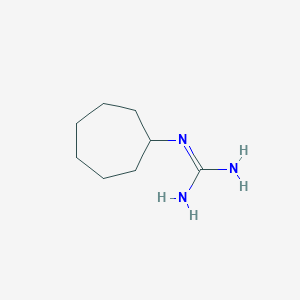
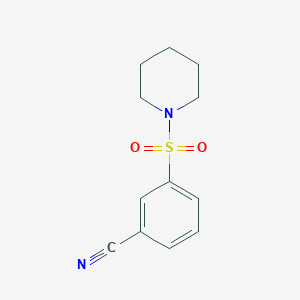
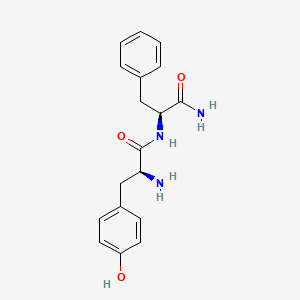
![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)

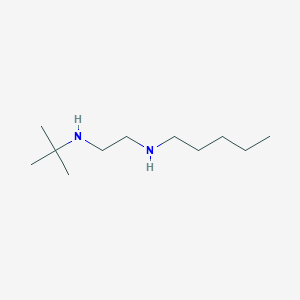
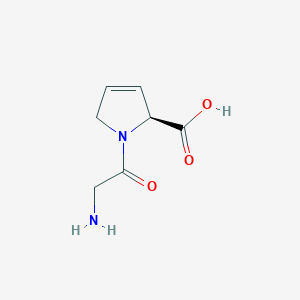
![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)

